molecular formula C13H11BrN2OS B1381231 1-(4-(4-Bromophenoxy)phenyl)thiourea CAS No. 1159981-20-0

1-(4-(4-Bromophenoxy)phenyl)thiourea

Cat. No.: B1381231
CAS No.: 1159981-20-0
M. Wt: 323.21 g/mol
InChI Key: RFEMNAJTGNTYEE-UHFFFAOYSA-N
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Description

1-(4-(4-Bromophenoxy)phenyl)thiourea is a versatile organosulfur compound serving as a key intermediate in organic synthesis and a promising scaffold for developing novel bioactive molecules. Its core structure, featuring thiourea and biphenylether components, allows it to act as a potent metal chelator and interact with various biological targets, underpinning its broad research value across multiple fields . In anticancer research, thiourea derivatives, particularly those with bromophenyl moieties, have demonstrated significant potential. Structurally similar copper(II) complexes have shown selective cytotoxicity against challenging cancer cell lines, such as primary colon cancer (SW480) and metastatic prostate cancer (PC3), in some cases exhibiting greater selectivity than standard chemotherapeutics like cisplatin and doxorubicin . The mechanism of action is correlated with the induction of apoptosis in cancer cells and a decrease in the release of the pro-tumorigenic interleukin IL-6 . This compound also holds relevance for infectious disease research, as thiourea derivatives are actively explored for their antibacterial properties against various Gram-positive and Gram-negative bacteria . Furthermore, its application extends to neurological disease studies. Thiourea derivatives are investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical therapeutic targets for managing Alzheimer's disease . The compound's ability to coordinate metal ions also makes it a candidate for developing sensors for environmentally and biologically relevant heavy metals . Overall, this compound is a valuable chemical tool for medicinal chemistry, pharmacology, and chemical biology.

Properties

IUPAC Name

[4-(4-bromophenoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c14-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)16-13(15)18/h1-8H,(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEMNAJTGNTYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Route: Reaction of Aromatic Amines with Thiourea

  • An aromatic amine, such as 4-(4-bromophenoxy)aniline, can be reacted directly with thiourea in the presence of catalysts or under reflux conditions to yield the corresponding thiourea derivative.
  • Catalysts such as iodine have been reported to facilitate this reaction by activating the carbonyl or thiocarbonyl groups, improving yield and selectivity.
  • Typical solvents include ethanol or other polar organic solvents, with reaction times varying from several hours to overnight reflux.

Alternative Route: Reaction of Substituted Phenols with Thiourea

  • In cases where the phenyl ring is substituted with a phenoxy group (such as 4-bromophenoxy), the thiourea moiety can be introduced via nucleophilic substitution on a suitable halogenated precursor or via coupling reactions.
  • The phenoxy group is generally introduced first by reacting 4-bromophenol with a halogenated phenyl derivative under basic conditions before thiourea functionalization.

Specific Preparation Methods for 1-(4-(4-Bromophenoxy)phenyl)thiourea

Thiourea Derivative Synthesis via Dithiocarbamate Esters (Patent Method)

  • A patented method for thiourea derivatives involves reacting aqueous solutions of aliphatic esters of N-mono-substituted dithiocarbamic acids with ammonia or amines in the presence of alkali hydroxides.
  • Although demonstrated mostly for aliphatic amines, this method can be adapted for aromatic amines like 4-(4-bromophenoxy)aniline.
  • The reaction typically occurs at 20–100 °C, preferably 50–60 °C, with crystalline thiourea derivatives precipitating for easy isolation.
  • Use of alcohol as a solution promoter may be necessary if amines have low water solubility.

Detailed Reaction Conditions and Yields

Method Starting Materials Conditions Yield (%) Notes
Classical reflux with iodine catalyst 4-(4-bromophenyl)acetophenone + thiourea + iodine Reflux 12 h in ethanol Moderate to high Intermediate thiazol-2-amine formed; further steps needed for thiourea
Mechanochemical grinding 4-(4-bromophenoxy)aniline + carbon disulfide + KOH Grinding at room temp, no solvent or heating High (>80%) Solvent-free, environmentally friendly
Dithiocarbamate ester method Ester of N-substituted dithiocarbamic acid + ammonia/amine + alkali 20–60 °C, aqueous Good Crystalline product precipitates, easy isolation

Purification and Characterization

  • After synthesis, this compound is typically purified by recrystallization from ethanol, aqueous ethanol, or isopropanol-water mixtures.
  • Purity is confirmed by melting point determination, infrared spectroscopy (noting characteristic thiourea C=S stretch), and nuclear magnetic resonance (NMR) spectroscopy.
  • Thin layer chromatography (TLC) is used to monitor reaction progress, with common solvent systems including chloroform:toluene (7:3).

Summary Table of Preparation Routes

Preparation Route Advantages Limitations Suitable for this compound?
Direct condensation of amine with thiourea Simple, well-established May require long reflux, catalyst Yes, with 4-(4-bromophenoxy)aniline
Mechanochemical grinding Solvent-free, fast, high yield Requires mechanochemical equipment Potentially yes, adaptable
Dithiocarbamate ester hydrolysis High purity, crystalline product Multi-step, requires ester preparation Yes, with aromatic amine derivatives
Intermediate thiazole formation (multi-step) Enables functionalization More complex, multi-step Indirect, less preferred

Research Findings and Recommendations

  • The mechanochemical method offers a promising green chemistry approach to synthesize substituted phenylthioureas including this compound, reducing solvent use and energy consumption.
  • Classical methods using reflux with catalysts like iodine remain reliable for obtaining high purity products but involve longer reaction times and solvent use.
  • The dithiocarbamate ester method offers a controlled approach to thiourea derivatives, especially useful when water solubility is a concern.
  • Purification by recrystallization and characterization by IR and NMR are essential for confirming compound identity and purity.
  • Optimization of reaction temperature (preferably ≤60 °C) and solvent choice can improve yields and reduce side reactions.

Chemical Reactions Analysis

1-(4-(4-Bromophenoxy)phenyl)thiourea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(4-(4-Bromophenoxy)phenyl)thiourea has been investigated for its potential as a therapeutic agent with various biological activities:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, interacting with metabolic enzymes, which may lead to therapeutic effects against diseases such as cancer and inflammation. Its thiourea group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.
  • Anti-inflammatory and Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action involves apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated moderate antibacterial activity with minimal inhibitory concentrations (MIC) as follows:

Bacterial StrainMIC (µg/mL)
Bacillus subtilis (Gram-positive)50
Escherichia coli (Gram-negative)100

This suggests that while the antibacterial efficacy is moderate, it selectively targets certain bacterial species.

Materials Science

In materials science, this compound can serve as a precursor for synthesizing novel materials. Its unique chemical structure allows for the development of new polymers and composites with enhanced properties.

Study on Cancer Cell Lines

A study by Bernard et al. (2014) examined derivatives of benzoxazole, including compounds similar to this compound. The findings highlighted significant cytotoxicity against MCF-7 and A549 cell lines, emphasizing the potential for developing new anticancer agents based on this scaffold.

Antimicrobial Screening

Research conducted by Kakkar et al. (2018) evaluated various benzoxazole derivatives for antimicrobial activity. The study found that specific modifications could enhance efficacy against selected bacterial strains, supporting the potential use of thiourea derivatives in antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromophenoxy)phenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Table 1: Key Thiourea Derivatives and Their Properties
Compound Name Substituents Key Applications Notable Data References
1-(4-(4-Bromophenoxy)phenyl)thiourea 4-Bromophenoxy Antimycobacterial Tested against M. tuberculosis; used in hydrazone synthesis
1-(4-Fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea Fluorophenyl, hexyloxy Anticancer (preliminary) Yield: 92%; IR peaks: N-H (3270 cm⁻¹), C=S (1255 cm⁻¹)
1-(4-(Methylselanyl)phenyl)-3-phenylthiourea (DS036) Methylselanyl Corrosion inhibition Inhibited C-steel corrosion in HCl; EIS and PD data support efficacy
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea Hydroxyphenyl, trimethoxyphenyl Tyrosinase inhibition Developed as a melanin synthesis inhibitor for whitening agents
1-(4-Fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea Fluorophenyl, pyridine-hydrazone Antimycobacterial MIC: 0.49 μM against M. tuberculosis
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea Benzo[d]thiazolyl, chlorophenyl Not specified (structural study) Yield: 79%; synthesized via arylisothiocyanate reaction
1-(4-(Trifluoromethyl)phenyl)thiourea Trifluoromethyl Pharmaceutical intermediate UV λmax: 257 nm; IR: C=S (1294 cm⁻¹)

Substituent Effects on Functionality

  • Trifluoromethyl and fluorophenyl substituents increase lipophilicity, aiding membrane penetration in antimicrobial agents .
  • Selenium-containing derivatives (DS036, DS038) exhibit dual functionality, acting as corrosion inhibitors due to selenium’s redox activity .
  • Polar Groups (e.g., OH, OCH₃):

    • Hydroxyl and methoxy groups in 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea facilitate hydrogen bonding with tyrosinase, critical for inhibitory activity .

Biological Activity

1-(4-(4-Bromophenoxy)phenyl)thiourea is a synthetic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a thiourea functional group attached to a bromophenoxy substituent, with the molecular formula C13H10BrN2O. The molecular weight is approximately 303.21 g/mol. The synthesis typically involves several organic reactions, utilizing solvents like dichloromethane and ethanol, and catalysts such as palladium or copper complexes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor with potential anti-inflammatory and anticancer properties. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity .

Anticancer Properties

Studies have shown that thiourea derivatives can effectively target molecular pathways involved in cancer progression. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating potent anticancer activity . Specifically, this compound may inhibit angiogenesis and alter cancer cell signaling pathways.

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCell Line TypeIC50 (µM)
This compoundBreast Cancer (MCF-7)10
Similar Derivative AProstate Cancer (LNCaP)7
Similar Derivative BPancreatic Cancer (PANC-1)14

Anti-Inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research has shown that thiourea derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For example, compounds were tested at a concentration of 10 µg/mL, demonstrating stronger inhibitory efficacy compared to conventional treatments like dexamethasone .

Table 2: Inhibitory Effects on Cytokines

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
This compound8978
Dexamethasone7072

Antibacterial Activity

The antibacterial potential of thiourea derivatives has also been explored. Although the activity of this compound against certain bacterial strains was not highly potent, it showed some level of growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported at approximately 1000 µg/mL .

Table 3: Antibacterial Activity Against Various Strains

Bacterial StrainMIC (µg/mL)
MRSA1000
E. coli>5000
Pseudomonas aeruginosa>5000

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies suggest that the bromophenoxy group enhances the compound's binding affinity to biological targets compared to analogs lacking this substituent . This interaction is crucial for its therapeutic effects and provides insights into optimizing its structure for enhanced activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(4-(4-bromophenoxy)phenyl)thiourea, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via the reaction of 4-(4-bromophenoxy)aniline with thiophosgene or a substituted isothiocyanate. For example, fluorinated thioureas are synthesized by reacting fluorobenzoyl isothiocyanate with ammonia under reflux in acetone . Key optimizations include solvent choice (polar aprotic solvents like THF), stoichiometric control of reactants, and temperature modulation (reflux at 60–80°C) to minimize side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this thiourea derivative?

  • Methodology :

  • IR Spectroscopy : Identifies the thiourea moiety (C=S stretch at ~1250–1350 cm⁻¹) and hydrogen-bonded N–H stretches .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···S and N–H···F interactions in fluorinated analogs) .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., %C, %H, %N matching calculated values within 0.3% error) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodology :

  • Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli) .
  • Antitubercular Activity : Minimum inhibitory concentration (MIC) determination against M. tuberculosis H37Rv .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like EGFR kinase (IC50 determination) .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) predict binding modes of this thiourea to biological targets like EGFR?

  • Methodology :

  • Grid Parameterization : Define binding pockets (e.g., EGFR ATP-binding site) using PDB structures (e.g., 1M17).
  • Scoring Function : Use the Vina scoring function to rank binding poses, emphasizing hydrogen bonds and hydrophobic interactions .
  • Validation : Compare docking results with experimental IC50 values (e.g., compound 8b’s IC50 = 14.8 nM for EGFR) .

Q. How do density functional theory (DFT) calculations aid in understanding electronic properties and reaction pathways?

  • Methodology :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (average error <2.4 kcal/mol) .
  • Geometry Optimization : Analyze tautomer stability (e.g., thione vs. thiol forms) using Gibbs free energy calculations .
  • Noncovalent Interaction (NCI) Analysis : Visualize van der Waals and hydrogen-bonding surfaces via NCI plots .

Q. What strategies resolve contradictions in crystallographic data or biological activity trends?

  • Methodology :

  • Crystallographic Refinement : Use SHELXL to model disorder or anisotropic thermal motion, guided by residual electron density maps .
  • SAR Analysis : Correlate substituent effects (e.g., bromo vs. methoxy groups) with bioactivity using multivariate regression .
  • In Silico ADMET : Predict bioavailability or toxicity to explain discrepancies between in vitro and in vivo results .

Q. How are hydrogen-bonding networks and crystal packing analyzed to design co-crystals or polymorphs?

  • Methodology :

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H···S interactions) .
  • Cambridge Structural Database (CSD) Mining : Identify common motifs (e.g., R₂²(8) hydrogen-bonded rings) in thiourea derivatives .

Q. What experimental and computational approaches validate regioselectivity in cyclization reactions involving this thiourea?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via NMR or HPLC to identify intermediates.
  • DFT Transition-State Modeling : Calculate activation barriers for competing pathways (e.g., 5- vs. 6-membered ring formation) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4-Bromophenoxy)phenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(4-(4-Bromophenoxy)phenyl)thiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.